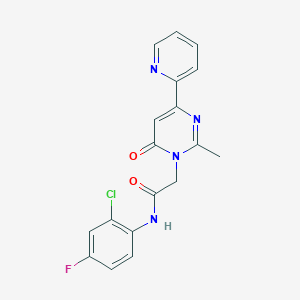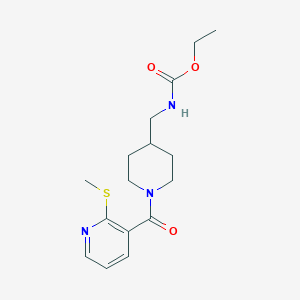
2-Amino-4-(4-fluorophenyl)-6-phenylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Amino-4-(4-fluorophenyl)-6-phenylnicotinonitrile” is a complex organic molecule. It contains a fluorophenyl group, a phenyl group, and a nicotinonitrile group, which suggests that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. For example, 2-Amino-4-(4-fluorophenyl)thiazole, a similar compound, has a molecular weight of 194.23 .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, similar compounds such as 2-aminothiazole derivatives have been studied for their reactions .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Inhibitory Effects on Mild Steel Corrosion : Studies have shown that derivatives of 2-aminopyridine, such as 2-amino-4-(4-fluorophenyl)-6-phenylnicotinonitrile, are effective as corrosion inhibitors for mild steel in acidic media. These compounds exhibit strong adsorptive properties on metal surfaces, significantly reducing corrosion rates (Verma et al., 2018).
Effectiveness in Hydrochloric Acid : In another study, similar compounds demonstrated high inhibition efficiency for N80 steel corrosion in hydrochloric acid. This research highlights their potential as corrosion inhibitors in challenging chemical environments (Ansari et al., 2015).
Spectroscopic and Chemical Characterization
Characterization and Reactivity Analysis : A fluorinated α-aminonitrile compound closely related to this compound has been synthesized and characterized through spectral and X-ray crystallographic analyses. These studies provide insights into the molecular structure and reactivity of such compounds (Brahmachari et al., 2015).
Anticancer Potential : Spectroscopic analyses of a derivative of this compound have suggested its potential as an anticancer agent. This highlights the diverse applications of these compounds in biological and medical research (Eşme, 2021).
Advanced Imaging and Diagnosis
Alzheimer's Disease Imaging : Derivatives of this compound have been used in PET imaging to identify neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's disease patients. This application underscores the compound's utility in advanced diagnostic imaging (Shoghi-Jadid et al., 2002).
Automated Radiosynthesis for Neurodegenerative Diseases : High-yield, automated synthesis of a derivative has been developed for use as a PET imaging probe in Alzheimer's and other neurodegenerative diseases. This advancement supports large-scale production for widespread clinical application (Liu et al., 2006).
Zukünftige Richtungen
The future directions for research on “2-Amino-4-(4-fluorophenyl)-6-phenylnicotinonitrile” could include further exploration of its synthesis, analysis of its molecular structure, investigation of its chemical reactions, elucidation of its mechanism of action, determination of its physical and chemical properties, and assessment of its safety and hazards. Additionally, it could be interesting to explore its potential biological activities, given the activities observed in similar compounds .
Eigenschaften
IUPAC Name |
2-amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3/c19-14-8-6-12(7-9-14)15-10-17(13-4-2-1-3-5-13)22-18(21)16(15)11-20/h1-10H,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDLZHWQNOIFFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)F)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2850135.png)
![N-methyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2850136.png)

![4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde](/img/structure/B2850141.png)



![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2850147.png)

![N-tert-butyl-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B2850149.png)
